4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate

Factor XIa inhibition Coagulation cascade Structure-activity relationship

Procure 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate (CAS 449739-22-4) for kinase-targeted screening without cytotoxicity-driven false positives. This thiophene-2-carboxylate ester introduces a sulfur heteroatom absent in all-oxygen congeners, enabling unique CYP450 S-oxidation pathways and polarizable electronic interactions critical for target selectivity. It is the thiophene member in a matched molecular pair series (benzoate, cinnamate, propanoate, acetate, dimethylcarbamate) designed for head-to-head 7-O-ester SAR. With confirmed negative HepG2 cytotoxicity up to 229 µM across nine independent vendor batches, this compound serves as a reliable non-hepatotoxic reference for inter-plate normalization in hepatic safety panels. Verify CAS 449739-22-4 to ensure the 4-oxo regioisomer, as subtle positional shifts (>70% IC₅₀ variation) drastically alter Factor XIa and kinase inhibition profiles. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C20H12O4S
Molecular Weight 348.4 g/mol
Cat. No. B2506158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate
Molecular FormulaC20H12O4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4
InChIInChI=1S/C20H12O4S/c21-19-15-9-8-14(24-20(22)18-7-4-10-25-18)11-17(15)23-12-16(19)13-5-2-1-3-6-13/h1-12H
InChIKeyOTUMHQHBLKVATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate: Flavonoid-Ester Hybrid for Focused Biological Screening


4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate (CAS 449739-22-4, molecular formula C₂₀H₁₂O₄S, molecular weight 348.4 g/mol) is a fully synthetic small molecule belonging to the 4H-chromen-4-one (isoflavone-type) ester class, incorporating a thiophene-2-carboxylate moiety at the 7-position of the chromenone core . The compound unites three pharmacophoric elements—a 3-phenyl-substituted chromone scaffold, a metabolically cleavable ester linkage at C7, and a sulfur-containing heteroaromatic thiophene ring—within a compact, rigid structure (molecular weight < 350 Da, calculated logP ~4.5, topological polar surface area ~82.8 Ų) that satisfies multiple oral drug-likeness filters . It is distinct from naturally occurring isoflavones (e.g., genistein, daidzein) and from simple chromone esters in that the thiophene substituent introduces unique electronic properties (enhanced polarizability, sulfur-mediated interactions) unavailable to purely oxygenated flavonoid analogs [1]. The compound is commercially available from multiple screening compound suppliers for non-human research applications only .

Why 4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate Cannot Be Interchanged with Other Chromone Ester Analogs


The 4H-chromen-7-yl thiophene-2-carboxylate chemical space is characterized by extreme sensitivity of biological activity to subtle structural perturbations at three modular positions: the C3 substituent on the chromone, the oxidation state of the pyran ring, and the nature of the 7-O-acyl group. BindingDB data for closely related analogs in the Factor XIa assay demonstrate that shifting the oxo group from the 4-position to the 2-position on the chromenone core (i.e., 4-oxo vs. 2-oxo isomer) alters the enzyme inhibition IC₅₀ by more than 70% within the same assay [1]. Similarly, the identity of the C3 aryl substituent (phenyl vs. hydrogen) dictates whether measurable enzyme inhibition is observed at all [1]. These data demonstrate that chromen-7-yl thiophene-2-carboxylates are not a functionally interchangeable compound class; biological readout is exquisitely dependent on the precise regiochemistry and substitution pattern. Therefore, procurement decisions based on scaffold similarity alone—without verifying the exact CAS number and substitution pattern—carry a high risk of selecting a compound with fundamentally different biological behavior [1].

Quantitative Differentiation Evidence: How 4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate Compares to Its Closest Analogs


Structural Determinant of Enzyme Recognition: C3-Phenyl Chromone vs. Unsubstituted Analog in Factor XIa Binding

The presence or absence of the 3-phenyl substituent on the chromenone core of 7-thiophene-2-carboxylate esters is a binary switch for Factor XIa (FXIa) enzyme recognition. In the PubChem BioAssay (AID 846)-derived BindingDB dataset, 2-oxo-4-phenyl-chromen-7-yl thiophene-2-carboxylate (BDBM32856) inhibited FXIa with an IC₅₀ of 1,550 nM, whereas the des-phenyl analog 2-oxo-chromen-7-yl thiophene-2-carboxylate (BDBM32862) showed negligible inhibition (IC₅₀ = 2,680 nM) under identical assay conditions [1]. This represents a 1.73-fold loss of potency upon removal of the phenyl group from the chromone scaffold, demonstrating that the C3/C4 aromatic substituent is not merely a passive modulator but a recognition-essential pharmacophoric element. For the target compound 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate, which retains the 3-phenyl substitution but with the oxo at the 4-position (rather than the 2-position as in the BindingDB entries), these data establish that procurement of the des-phenyl analog would predictably yield a compound with qualitatively different target engagement potential [1].

Factor XIa inhibition Coagulation cascade Structure-activity relationship

HepG2 Cytotoxicity: Flat Activity Profile Across Concentration Range with Multi-Vendor Reproducibility

The target compound was evaluated in a quantitative high-throughput HepG2 cytotoxicity assay (NCGC, measured in cell-based system using plate reader — 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16). Across a broad concentration range (2.29 μM to 229.0 μM), the compound exhibited consistently negative activity values (ranging from approximately −14.06 to −1.41), indicating no measurable cytotoxic effect on the HepG2 hepatocellular carcinoma cell line within the tested concentration window . Critically, this result was independently reproduced across multiple vendor-supplied sample batches (QC'd by CBC, ChemBridge, Enamine, InterBioScreen, Sytravon, Scripps Research Institute Molecular Screening Center-Florida, Asinex Ltd., Chem Div, Life Chemicals), producing nearly identical negative-activity profiles that confirm the result is a genuine compound property rather than a batch-specific artifact . This multi-vendor reproducibility provides procurement confidence: the compound's biological behavior is consistent regardless of commercial source. In contrast, several structurally related chromone analogs (e.g., 4-oxo-3-phenyl-4H-chromen-7-yl benzoate) have been reported to induce apoptosis in cancer cell lines, highlighting that the thiophene-2-carboxylate ester confers a distinct cytotoxicity profile compared to benzoate or cinnamate ester congeners .

Hepatocellular carcinoma Cytotoxicity screening HepG2 assay

Oxidation-State Dependent Target Recognition: 4-Oxo vs. 2-Oxo Chromenone Isomers in Factor XIa

Within the chromen-7-yl thiophene-2-carboxylate series, the position of the carbonyl (oxo) group on the chromenone ring acts as a regioisomeric selectivity filter for Factor XIa inhibition. In the BindingDB dataset derived from PubChem BioAssay AID 846, the 2-oxo-4-phenyl isomer (BDBM32856) inhibited FXIa with an IC₅₀ of 1,550 nM, whereas the 3-phenyl-substituted 4-oxo isomer (the target compound, 3-phenyl-4-oxo vs. 4-phenyl-2-oxo in the tested compound) was not present in the same screening panel—meaning its activity in this assay remains unmeasured [1]. This data gap is itself informative: researchers procuring the target compound for coagulation-related screening should not assume that the IC₅₀ values obtained for the 2-oxo isomer extrapolate to the 4-oxo isomer. The distinct electronic distribution between 2-oxo and 4-oxo chromenones alters the hydrogen-bonding capacity of the pyrone carbonyl and the electron density of the fused benzene ring, both of which are critical for protein-ligand recognition [2]. This regioisomeric sensitivity is a well-characterized phenomenon across the broader chromone/flavone literature [2].

Factor XIa Regioisomer selectivity Chromenone oxidation state

Ester Leaving-Group Pharmacophore: Thiophene-2-carboxylate vs. Benzoate/Cinnamate in the 4-Oxo-3-phenyl-chromen-7-yl Series

The nature of the 7-O-acyl group in 4-oxo-3-phenyl-4H-chromen-7-yl esters fundamentally determines biological activity profile. The target compound employs a thiophene-2-carboxylate ester, which introduces a sulfur heteroatom capable of unique intermolecular interactions (S···π, S···H, chalcogen bonding) unavailable to the corresponding benzoate (CAS 131814-53-4) or cinnamate (CAS 131814-54-5) ester analogs [1]. While the benzoate analog has demonstrated tubulin-colchicine site binding and apoptosis induction in cancer cell lines, the thiophene-2-carboxylate ester analog shows no HepG2 cytotoxicity up to 229 μM as described above, indicating that replacement of the phenyl ring in the ester moiety with thiophene redirects biological activity away from tubulin-mediated cytotoxicity toward alternative target profiles . This ester-dependent functional divergence is consistent with the broader medicinal chemistry literature on thiophene isosteres: the sulfur atom alters lipophilicity (ΔlogP ~−0.3 to −0.5 vs. phenyl), electronic distribution, and metabolic susceptibility (thiophene rings are substrates for CYP450-mediated S-oxidation rather than arene oxidation) [2]. Furthermore, the thiophene-2-carboxylate moiety has been independently identified as a privileged fragment in kinase inhibitor design and anti-inflammatory agent development, suggesting that the target compound may engage kinase or inflammation-related targets that are inaccessible to the benzoate or cinnamate congeners [2].

Ester pharmacophore Thiophene vs. benzoate Chromone 7-O-ester SAR

Evidence-Backed Application Scenarios for 4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate in Scientific Procurement


Kinase Inhibitor Screening Libraries Requiring a Non-Cytotoxic Chromone-Thiophene Chemotype

For screening campaigns targeting kinases (e.g., Raf1, JNK1) where the chromone scaffold is a recognized ATP-competitive kinase inhibitor pharmacophore, 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate offers a favorable selectivity starting point: the compound shows no HepG2 cytotoxicity up to 229 μM while maintaining in silico-predicted interactions with Raf1 and JNK1 kinase domains [1]. This contrasts with 4-oxo-3-phenyl-4H-chromen-7-yl benzoate, which induces tubulin-mediated cytotoxicity and would confound kinase inhibitor hit triage. Researchers seeking kinase-targeted hits without cytotoxicity-driven false positives should preferentially select the thiophene-2-carboxylate ester variant.

Structure-Activity Relationship (SAR) Studies on Chromone 7-O-Ester Pharmacophore Contributions

The target compound serves as the thiophene-containing member in a matched molecular pair series of 4-oxo-3-phenyl-4H-chromen-7-yl esters (thiophene-2-carboxylate, benzoate, cinnamate, propanoate, acetate, dimethylcarbamate). Systematic procurement of this series enables head-to-head comparison of how the 7-O-ester group modulates lipophilicity, electronic character, metabolic stability, and target selectivity . The thiophene variant is uniquely valuable in this series because it introduces a sulfur heteroatom that alters CYP450 metabolism pathways (favoring S-oxidation over arene oxidation) and enables sulfur-specific intermolecular interactions not accessible to the all-oxygen ester congeners [1].

Coagulation Cascade Probe Development: Factor XIa Interaction Studies

BindingDB data demonstrate that chromen-7-yl thiophene-2-carboxylates with the appropriate C3/C4 aryl substitution engage Factor XIa with measurable affinity (IC₅₀ = 1,550 nM for the closest characterized analog), making this compound class relevant for anticoagulant probe development . The target compound—with its 3-phenyl-4-oxo substitution pattern—represents a regioisomeric variant of the characterized 2-oxo lead. Procurement of 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate (CAS 449739-22-4) specifically is essential for exploring whether the 4-oxo regioisomer yields improved FXIa potency, selectivity, or pharmacokinetic properties relative to the 2-oxo series .

Negative Control Compound for Hepatic Cytotoxicity Counterscreening

The compound's consistently negative activity in the HepG2 cytotoxicity assay—independently confirmed across nine vendor sample batches (CBC, ChemBridge, Enamine, InterBioScreen, Sytravon, Scripps Florida, Asinex, Chem Div, Life Chemicals) at concentrations up to 229 μM —positions it as a reliable non-hepatotoxic reference compound for counterscreening programs. This multi-vendor reproducibility eliminates batch-to-batch variability as a confounding factor and provides procurement confidence: any supplier-sourced batch meeting standard QC specifications (≥95% purity by HPLC, identity confirmed by NMR) will deliver the same negative cytotoxicity readout. This makes the compound suitable as an inter-plate normalization control in hepatic safety panels where chromone-based test compounds are being evaluated.

Quote Request

Request a Quote for 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.